BenchChemオンラインストアへようこそ!

2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid

integrin antagonist synthesis amide coupling vitronectin receptor

2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid (synonym: 2-guanidino-4-methylthiazole-5-carboxylic acid; CAS 216955-55-4) is a heterocyclic building block belonging to the guanidinothiazole class. Its structure features a thiazole core substituted at position 2 with a guanidino group, at position 4 with a methyl group, and at position 5 with a carboxylic acid moiety.

Molecular Formula C6H8N4O2S
Molecular Weight 200.22
CAS No. 216955-55-4
Cat. No. B3006837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
CAS216955-55-4
Molecular FormulaC6H8N4O2S
Molecular Weight200.22
Structural Identifiers
SMILESCC1=C(SC(=N1)N=C(N)N)C(=O)O
InChIInChI=1S/C6H8N4O2S/c1-2-3(4(11)12)13-6(9-2)10-5(7)8/h1H3,(H,11,12)(H4,7,8,9,10)
InChIKeyOJOGDTMEXJQOQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 216955-55-4): Procurement-Ready Overview of a Key Guanidinothiazole Intermediate


2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid (synonym: 2-guanidino-4-methylthiazole-5-carboxylic acid; CAS 216955-55-4) is a heterocyclic building block belonging to the guanidinothiazole class. Its structure features a thiazole core substituted at position 2 with a guanidino group, at position 4 with a methyl group, and at position 5 with a carboxylic acid moiety [1]. The compound has a molecular formula of C₆H₈N₄O₂S and a molecular weight of 200.22 g/mol . It is primarily cited in patent literature as a key synthetic intermediate for the preparation of vitronectin receptor (integrin αvβ3/αvβ5) antagonists with applications in osteoporosis, tumor metastasis, and diabetic retinopathy [1]. The free carboxylic acid functionality distinguishes it from its ester prodrug forms, enabling direct conjugation or salt formation in downstream synthetic sequences.

Why Generic Substitution Fails for 2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid: Evidence-Based Differentiation for Procurement Decisions


Guanidinothiazole derivatives are not interchangeable. The position and nature of substituents on the thiazole ring directly control both biological target engagement and synthetic utility. The target compound's 5-carboxylic acid group enables amide coupling and salt formation that its closest analogs—the 5-unsubstituted (CAS 7120-01-6) and the 5-ethyl ester (CAS 7185-65-1)—cannot replicate without additional synthetic steps [1]. In the Hv1 proton channel system, moving from a 5-H to a 5-COOEt substituent altered inhibition from non-quantifiable to measurable at 200 μM [2]. For integrin-targeted programs, only the 5-carboxylic acid intermediate directly yields the final amide-coupled antagonists described in Hoffmann-La Roche patents [1]. Substituting the free acid with an ester would require deprotection, adding steps, reducing yield, and introducing purification complexity.

Quantitative Differentiation Evidence: 2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid vs. Closest Analogs


Synthetic Utility: Direct Amide Coupling Capability via Free 5-Carboxylic Acid vs. Ester Prodrugs

The target compound possesses a free 5-carboxylic acid group, enabling direct amide coupling to amine-containing fragments without a deprotection step. In contrast, its closest commercial analog, ethyl 2-guanidino-4-methylthiazole-5-carboxylate (CAS 7185-65-1), requires saponification prior to coupling [1]. The Hoffmann-La Roche patent US6344562B1 explicitly uses the free acid form to prepare at least 12 distinct amide-coupled vitronectin receptor antagonists via standard BOP or HBTU-mediated coupling [1]. The 5-unsubstituted analog 2-guanidino-4-methylthiazole (CAS 7120-01-6) lacks a carboxyl handle entirely, precluding this conjugation strategy [2].

integrin antagonist synthesis amide coupling vitronectin receptor building block efficiency

Hv1 Proton Channel Inhibition: 5-Carboxylate Ester vs. 5-H Substituent Effect on Target Engagement

In a head-to-head electrophysiology study of guanidinothiazole derivatives against the human Hv1 proton channel, compound [8] (ethyl 2-guanidino-5-methyl-1,3-thiazole-4-carboxylate) and compound [9] (ethyl 2-guanidino-4-methyl-1,3-thiazole-5-carboxylate—the ethyl ester of the target compound) were tested alongside 10 other guanidinothiazoles at 200 μM [1]. While the non-carboxylated analog (4-methyl-1,3-thiazol-2-yl)guanidine [compound 5] showed minimal inhibition, the 5-COOEt analog [compound 9] demonstrated measurable channel blockade [1]. This establishes that the 5-carboxylate functionality is critical for Hv1 binding, and the free acid form (target compound) serves as the direct precursor to the active ester [1].

Hv1 proton channel guanidinothiazole voltage-gated proton channel allosteric inhibition

Hydrogen Bond Donor/Acceptor Profile: Differentiating Physicochemical Properties from Ester and Non-Carboxylated Analogs

The target compound has 3 hydrogen bond donors and 5 hydrogen bond acceptors, with a computed LogP of approximately 0 . Its ethyl ester analog (CAS 7185-65-1) has only 2 hydrogen bond donors and a higher computed LogP of 0.7, reflecting reduced polarity [1]. The 5-unsubstituted analog 2-guanidino-4-methylthiazole (CAS 7120-01-6) has a molecular formula C₅H₈N₄S, lacks oxygen atoms entirely, and has a substantially higher LogP . These differences directly impact aqueous solubility, formulation compatibility, and suitability for salt formation.

physicochemical properties hydrogen bond donors drug-likeness solubility

Patent-Cited Therapeutic Application Scope: Integrin Antagonist Programs vs. Narrower Profiles of Analogs

The target compound is explicitly cited in Hoffmann-La Roche patent US6344562B1 as the core intermediate for synthesizing thiazole derivatives that inhibit adhesive protein (fibrinogen, vitronectin, osteopontin) binding to integrin receptors [1]. These final compounds are claimed for treating osteoporosis, tumor metastasis, Paget's disease, diabetic retinopathy, macular degeneration, restenosis, psoriasis, arthritis, fibrosis, renal failure, and infections [1]. In contrast, 2-guanidino-4-methylthiazole (CAS 7120-01-6) is primarily cited in earlier gastric acid secretion (H2 antagonist) patents and Hv1 channel research [2][3]. The regiochemistry of the target compound (4-methyl, 5-carboxylic acid) specifically maps to the integrin antagonist pharmacophore, whereas the alternative regioisomer 2-guanidino-5-methylthiazole-4-carboxylic acid (CAS 232596-13-3) has a distinct substitution pattern with no overlapping patent citations in the integrin space .

integrin αvβ3 vitronectin receptor antagonist osteoporosis tumor metastasis diabetic retinopathy

Purity and Supply Chain: Commercially Available at 95–98% Purity with ISO-Certified Manufacturing

The target compound is commercially available from multiple vendors at purities of 95% to 98% (HPLC), with suppliers such as MolCore offering ISO-certified manufacturing suitable for global pharmaceutical R&D and quality control applications . By comparison, the closely related analog 2-guanidino-5-methylthiazole-4-carboxylic acid (CAS 232596-13-3) has fewer listed suppliers and lower reported availability . The established multi-vendor supply chain for the target compound reduces single-source procurement risk.

chemical procurement purity specification ISO certification supply chain reliability

Best-Fit Application Scenarios for 2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid Based on Quantitative Differentiation Evidence


Integrin αvβ3/αvβ5 Antagonist Medicinal Chemistry Programs Targeting Osteoporosis or Tumor Metastasis

The compound is the optimal starting intermediate for synthesizing vitronectin receptor antagonists claimed in US6344562B1. Its free 5-carboxylic acid enables direct amide coupling to amine-containing fragments (single-step conjugation), whereas the ethyl ester analog requires prior saponification [1]. Programs targeting integrin αvβ3 for osteoporosis or αvβ5 for tumor metastasis should prioritize this intermediate to align with established patent SAR and minimize synthetic step count.

Hv1 Proton Channel Pharmacology: SAR Exploration at the Thiazole 5-Position

The guanidinothiazole class has demonstrated Hv1 channel inhibition, with 5-substitution being a critical determinant of activity [2]. The target compound's free acid provides a versatile handle for synthesizing diverse ester, amide, or salt derivatives for SAR studies. Its higher aqueous solubility (LogP ~0) compared to the ethyl ester (LogP 0.7) simplifies in vitro electrophysiology assay preparation.

Salt Screening and Formulation Development for Poorly Soluble Guanidinothiazole Leads

With 3 hydrogen bond donors, 5 hydrogen bond acceptors, and a LogP of ~0, the free acid form is amenable to salt formation (sodium, potassium, hydrochloride, or meglumine salts) to optimize solubility, dissolution rate, and solid-state stability . The ester analog (HBD: 2) cannot form carboxylate salts, limiting formulation options.

Multi-Step Parallel Synthesis Libraries Requiring Direct Carboxylic Acid Handles

For combinatorial chemistry or parallel synthesis efforts generating amide libraries, the free acid avoids the deprotection bottleneck associated with ester intermediates. The established multi-vendor supply (≥5 suppliers at 95–98% purity) supports medium-to-large scale library production with reduced supply chain risk .

Quote Request

Request a Quote for 2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.